Bicyclo(4.1.1)octa-2,4-diene
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Overview
Description
Bicyclo(4.1.1)octa-2,4-diene is an organic compound with the molecular formula C₈H₁₀. It is a bicyclic hydrocarbon characterized by its unique structure, which consists of two fused rings. This compound is of interest in various fields of chemistry due to its distinctive chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo(4.1.1)octa-2,4-diene can be synthesized through several methods. One common approach involves the [4+2] cycloaddition of bicyclobutanes with dienol ethers in the presence of a Lewis acid catalyst, such as aluminium triflate . This reaction proceeds through the formation of enol ether intermediates, which are then hydrolyzed to yield the desired bicyclic product.
Industrial Production Methods
While specific industrial production methods for bicyclo(41The use of rhodium-based catalysts and flexible NHC-based pincer ligands has been reported to facilitate the synthesis of related bicyclic compounds .
Chemical Reactions Analysis
Types of Reactions
Bicyclo(4.1.1)octa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Catalytic hydrogenation can reduce the compound to its fully saturated form, bicyclo(4.1.1)octane.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used for oxidation reactions.
Substitution: Electrophilic reagents such as halogens can be used for substitution reactions.
Major Products
Oxidation: The major products are diketones.
Reduction: The major product is bicyclo(4.1.1)octane.
Substitution: The products depend on the electrophile used but generally result in substituted bicyclic compounds.
Scientific Research Applications
Bicyclo(4.1.1)octa-2,4-diene has found applications in various scientific research fields:
Biology: The compound’s derivatives are explored for their potential biological activities.
Mechanism of Action
The mechanism of action of bicyclo(4.1.1)octa-2,4-diene in chemical reactions involves the formation of reactive intermediates, such as enol ethers, which undergo further transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in the [4+2] cycloaddition reaction, the compound acts as a diene, reacting with dienophiles to form bicyclic products .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(4.2.0)octa-1,5,7-triene: This compound has a similar bicyclic structure but with different ring fusion and unsaturation patterns.
Bicyclo(4.1.1)octane: The fully saturated form of bicyclo(4.1.1)octa-2,4-diene.
Uniqueness
This compound is unique due to its specific ring structure and the presence of conjugated double bonds, which impart distinct reactivity and chemical properties compared to its saturated and differently fused counterparts .
Properties
CAS No. |
61885-53-8 |
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Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
bicyclo[4.1.1]octa-2,4-diene |
InChI |
InChI=1S/C8H10/c1-2-4-8-5-7(3-1)6-8/h1-4,7-8H,5-6H2 |
InChI Key |
MHOPACSTYPMMDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C=CC=C2 |
Origin of Product |
United States |
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